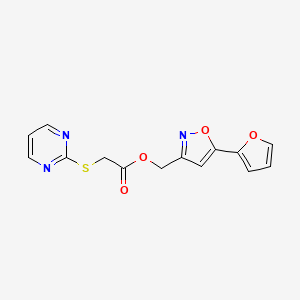
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate” is a chemical compound that has been offered by Benchchem for CAS No. 1210318-83-41. However, detailed information about this specific compound is not readily available in the search results.
Synthesis Analysis
Unfortunately, the specific synthesis process for “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate” is not available in the search results. However, there are studies describing the synthesis of similar compounds. For instance, a study describes a simple and facile synthesis of pyrazolyl/isoxazolyl 1,3,4-oxadiazole derivatives from the synthetic intermediates pyrazolyl/isoxazolyl carboxylates2.Molecular Structure Analysis
The molecular structure of “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate” is not directly provided in the search results. However, similar compounds have been characterized by IR, 1H NMR, 13C NMR, and mass spectra2.Chemical Reactions Analysis
The specific chemical reactions involving “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate” are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate” are not directly available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis and Anti-inflammatory Properties : A study by Selvam, T. et al. (2012) discussed the synthesis of compounds related to (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate, showing significant antinociceptive and anti-inflammatory activities. This highlights its potential in pain management and inflammation control (Selvam et al., 2012).
- Antiprotozoal Agents : Research by Ismail, M. et al. (2004) synthesized related compounds, demonstrating strong DNA affinities and significant in vitro and in vivo antiprotozoal activity, indicating potential as antiprotozoal agents (Ismail et al., 2004).
- Plant Growth Stimulation : A study by Pivazyan, V. A. et al. (2019) on derivatives including furan and pyrimidine rings revealed a pronounced effect on plant growth stimulation (Pivazyan et al., 2019).
Antimicrobial and Antifungal Applications
- Antibacterial, Antifungal, and Anti-Tubercular Activities : Akhaja, T. N. et al. (2012) synthesized derivatives which were screened for anti-bacterial, anti-fungal, and anti-tubercular activities, suggesting its use in combating various infectious diseases (Akhaja & Raval, 2012).
- Antimicrobial Activity : The study by Sodha, V. et al. (2003) reported the synthesis of compounds under microwave-assisted conditions, showing significant antimicrobial activities, pointing towards their potential in antimicrobial therapies (Sodha et al., 2003).
Anticancer and Antiangiogenic Effects
- Anticancer and Antiangiogenic Properties : Chandrappa, S. et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, showing significant antiangiogenic effects and inhibition of tumor growth in a mouse model, indicating their potential in cancer treatment (Chandrappa et al., 2010).
Safety And Hazards
The safety and hazards associated with “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate” are not directly available in the search results.
Zukünftige Richtungen
The future directions for research on “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate” are not directly available in the search results. However, given the biological activities exhibited by similar compounds, further research into the properties and potential applications of this compound could be beneficial3.
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-pyrimidin-2-ylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-13(9-22-14-15-4-2-5-16-14)20-8-10-7-12(21-17-10)11-3-1-6-19-11/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLOXBAFFIUUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

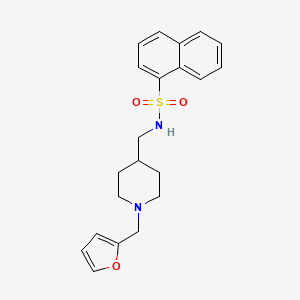
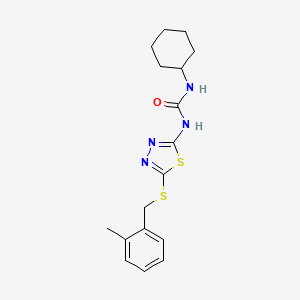
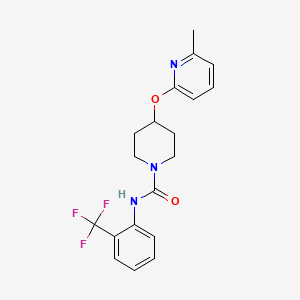
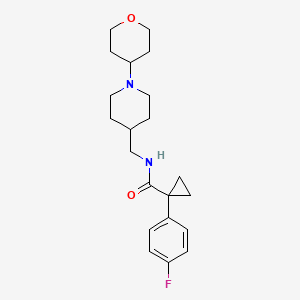
![Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2802458.png)
![N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2802459.png)
![N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
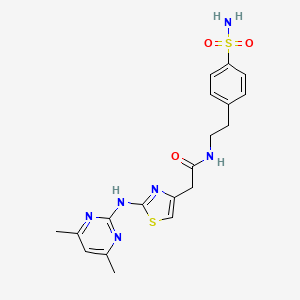
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2802464.png)
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2802465.png)
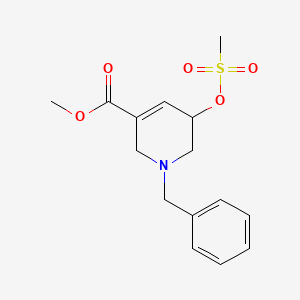
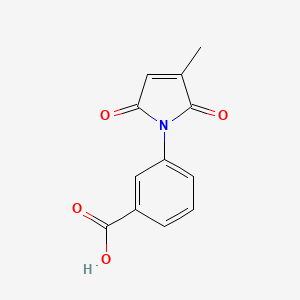
![Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2802469.png)
![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B2802471.png)